2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromofluorobenzene intermediate with a sulfonamide reagent, such as methanesulfonamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide
Properties
IUPAC Name |
2-bromo-5-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBIGAOMKHWWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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